molecular formula C24H17BrF3N5O3S B2458366 N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 389070-65-9

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2458366
CAS No.: 389070-65-9
M. Wt: 592.39
InChI Key: HNBMJXLWOLPISO-UHFFFAOYSA-N
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Description

N-((4-(4-Bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a sophisticated synthetic compound designed for pharmaceutical and biological chemistry research. It belongs to the class of 4,5-disubstituted-4H-1,2,4-triazole derivatives, a scaffold renowned in medicinal chemistry for its diverse biological potential . The molecular structure integrates several pharmacologically significant motifs: a 4-bromophenyl group attached to the triazole ring, a benzylthio linker with a trifluoromethyl group, and a 4-nitrobenzamide moiety. The presence of the 1,2,4-triazole core, a privileged structure in drug discovery, is frequently associated with various biological activities, making this compound a valuable intermediate for constructing targeted chemical libraries . Compounds within this class are frequently investigated for their antimicrobial, antifungal, and anticancer properties, providing a rich starting point for structure-activity relationship (SAR) studies . The synthetic route for such analogs typically involves the S-alkylation of a pre-formed 4H-1,2,4-triazole-3-thiol precursor in an alkaline medium, followed by further functionalization steps to attach side chains . Researchers can utilize this compound as a key intermediate to develop novel enzyme inhibitors or receptor ligands. The bromophenyl and trifluoromethylbenzyl groups are known to enhance lipophilicity and membrane permeability, while the nitrobenzamide component can be leveraged for further chemical modifications. Structural characterization of this compound and its intermediates can be confirmed by advanced analytical techniques, including IR spectroscopy, 1H, 13C, and 15N NMR, and high-resolution mass spectrometry (HRMS) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBMJXLWOLPISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H14BrF3N4SC_{21}H_{14}BrF_3N_4S, and it features a triazole ring, a bromophenyl group, and a trifluoromethylbenzyl thioether. The nitrobenzamide moiety contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacteria and fungi. In one study, synthesized triazolethiones demonstrated activity against Mycobacterium tuberculosis, with some compounds showing inhibition rates comparable to established antibiotics like rifampicin .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. In vitro studies have indicated that certain triazole compounds can inhibit cancer cell proliferation. For example, a related compound displayed high anticancer activity in human colon cancer cell lines (HCT 116), with an IC50 value significantly lower than that of doxorubicin . This suggests that this compound may also possess similar properties due to its structural similarities.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with triazole compounds. Studies have shown that modifications in the triazole structure can lead to varying degrees of efficacy in seizure models. For instance, certain derivatives exhibited protective effects against pentylenetetrazole-induced seizures, indicating their potential as therapeutic agents for epilepsy .

Antioxidant Activity

Triazole derivatives have also been evaluated for their antioxidant properties. Some studies report that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using IC50 values, with some compounds showing superior activity compared to standard antioxidants like gallic acid .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of synthesized triazole derivatives against various pathogens, it was found that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CP. aeruginosa12

Study 2: Anticancer Screening

A screening of various triazole derivatives against cancer cell lines revealed that those with similar structures to this compound showed significant cytotoxic effects:

CompoundCell LineIC50 (µM)
DHCT1165.0
EMCF77.5

Q & A

Q. What safety precautions are critical during synthesis?

  • Methodological Answer :
  • Hazard mitigation : Use explosion-proof equipment for reactions involving nitro groups. Conduct reactions in fume hoods with blast shields .
  • Waste disposal : Quench reactive intermediates (e.g., benzyl bromides) with 10% NaHSO₃ before disposal .

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